molecular formula C13H19NO B13304627 N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine

Katalognummer: B13304627
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: PPBVRGUGIVSBGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine is an organic compound with the molecular formula C13H19NO It features a cyclopropane ring attached to an amine group, with a 2-methoxyphenyl substituent on the propan-2-yl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

    Cyclopropanation: The intermediate alcohol undergoes cyclopropanation using a reagent such as diiodomethane and zinc-copper couple to form the cyclopropane ring.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Formoterol: A compound with a similar methoxyphenyl group, used as a bronchodilator.

    Methoxyphenamine: Another compound with a methoxyphenyl group, used as a stimulant.

Uniqueness

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine

InChI

InChI=1S/C13H19NO/c1-10(14-12-7-8-12)9-11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3

InChI-Schlüssel

PPBVRGUGIVSBGR-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1OC)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.